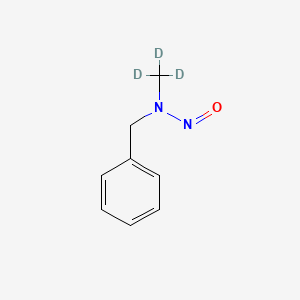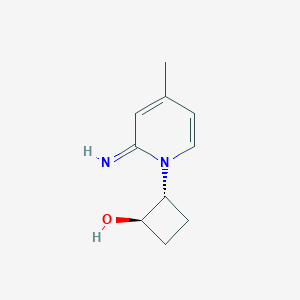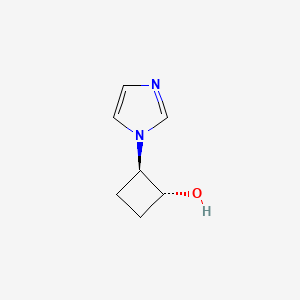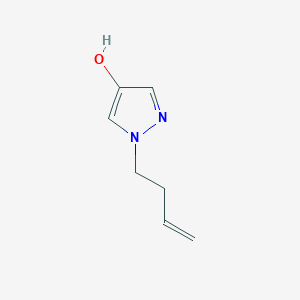![molecular formula C10H13NO2 B1485481 2-{[トランス-2-ヒドロキシシクロブチル]アミノ}フェノール CAS No. 2165502-53-2](/img/structure/B1485481.png)
2-{[トランス-2-ヒドロキシシクロブチル]アミノ}フェノール
概要
説明
“2-{[trans-2-Hydroxycyclobutyl]amino}phenol” is a compound that contains a phenol moiety, which is a benzene ring substituted with a hydroxyl group . It also contains an aminobenzene moiety, making it an amphoteric molecule . It is a useful reagent for the synthesis of dyes and heterocyclic compounds .
Synthesis Analysis
The synthesis of similar compounds, such as 2-aminophenol, involves reducing the corresponding nitrophenol by hydrogen in the presence of various catalysts . The nitrophenols can also be reduced with iron .
Molecular Structure Analysis
The compound exhibits intra- and intermolecular hydrogen bonding involving the neighboring amine and hydroxyl groups . This results in a relatively high melting point compared to other compounds with a similar molecular mass .
Chemical Reactions Analysis
Phenols, like the one in this compound, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione, or quinone .
Physical and Chemical Properties Analysis
Phenolic compounds like this one are non-volatile crystalline solids, which melt or decompose at fairly high temperatures . They possess high dielectric constants and high dipole moments, reflecting the discrete separation of positive and negative charges in their dipolar ionic forms .
科学的研究の応用
写真現像
2-アミノフェノールは、アトマルおよびオルトルの名称で、白黒写真現像剤における還元剤として機能します .
染料合成
ジアゾ化され、他の芳香族化合物とカップリングされると、金属錯体染料を生み出すのに特に有用な、染料合成における中間体として作用します .
抗酸化剤合成
2-アミノフェノールから誘導されたシッフ塩基が合成され、その抗酸化特性について評価されています .
抗菌作用
これらのシッフ塩基は、抗菌作用についても試験されています .
酵素阻害
これらのシッフ塩基は、リポキシゲナーゼやウレアーゼなどの酵素の阻害において潜在的な可能性を示しています .
熱酸化劣化防止
2-アミノフェノールから誘導されたアミン/フェノール系抗酸化剤は、TMPTOベースオイルなどの油における熱酸化劣化を防止する効果について研究されています .
ケモセンシング
Safety and Hazards
作用機序
Target of Action
2-aminophenol has been found to interact with nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase in salmonella typhimurium .
Mode of Action
Aminophenols, in general, are known to be amphoteric molecules and reducing agents .
Biochemical Pathways
Phenolic compounds are mainly biosynthesized by the shikimic acid pathway in advanced plants .
Pharmacokinetics
Phenolic compounds are known to have low oral bioavailability since they are extensively metabolized by phase 1 (cyp p450 family) and phase 2 (udp-glucuronosyltransferases, sulfotransferases) enzymes in the enterocytes, liver, and also by gut microbiota .
Result of Action
Schiff bases synthesized from 2-aminophenol have shown potent antioxidant activity and good potential against certain bacteria .
Action Environment
The activity of phenolic compounds can be influenced by various factors, including the nature of the plant, the environment in which the plant is grown, and the presence of other compounds .
生化学分析
Biochemical Properties
2-{[trans-2-Hydroxycyclobutyl]amino}phenol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit lipoxygenase, an enzyme involved in the metabolism of fatty acids . This inhibition is due to the compound’s ability to bind to the enzyme’s active site, preventing the conversion of fatty acids into inflammatory mediators. Additionally, 2-{[trans-2-Hydroxycyclobutyl]amino}phenol exhibits antioxidant properties, scavenging free radicals and protecting cells from oxidative stress .
Cellular Effects
The effects of 2-{[trans-2-Hydroxycyclobutyl]amino}phenol on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to activate the Nrf2 pathway, a key regulator of cellular antioxidant responses . This activation leads to the upregulation of genes involved in detoxification and protection against oxidative damage. Furthermore, 2-{[trans-2-Hydroxycyclobutyl]amino}phenol can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest .
Molecular Mechanism
At the molecular level, 2-{[trans-2-Hydroxycyclobutyl]amino}phenol exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound’s interaction with lipoxygenase involves hydrogen bonding and hydrophobic interactions, leading to enzyme inhibition . Additionally, 2-{[trans-2-Hydroxycyclobutyl]amino}phenol can modulate gene expression by influencing transcription factors and epigenetic modifications. This modulation results in changes in the expression of genes involved in oxidative stress response, inflammation, and cell proliferation .
Temporal Effects in Laboratory Settings
The effects of 2-{[trans-2-Hydroxycyclobutyl]amino}phenol change over time in laboratory settings. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 2-{[trans-2-Hydroxycyclobutyl]amino}phenol remains stable under physiological conditions for extended periods . Its degradation products can also exhibit biological activity, contributing to the overall effects observed in in vitro and in vivo studies. Long-term exposure to 2-{[trans-2-Hydroxycyclobutyl]amino}phenol can lead to sustained activation of antioxidant pathways and prolonged inhibition of inflammatory responses .
Dosage Effects in Animal Models
The effects of 2-{[trans-2-Hydroxycyclobutyl]amino}phenol vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as antioxidant and anti-inflammatory activities . At high doses, it can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, and further increases in dosage lead to adverse effects. These findings highlight the importance of determining the optimal dosage for therapeutic applications of 2-{[trans-2-Hydroxycyclobutyl]amino}phenol .
Metabolic Pathways
2-{[trans-2-Hydroxycyclobutyl]amino}phenol is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can further participate in biochemical reactions, contributing to the compound’s overall biological activity. Additionally, 2-{[trans-2-Hydroxycyclobutyl]amino}phenol can modulate the activity of key metabolic enzymes, affecting cellular energy production and biosynthesis .
Transport and Distribution
The transport and distribution of 2-{[trans-2-Hydroxycyclobutyl]amino}phenol within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The distribution of 2-{[trans-2-Hydroxycyclobutyl]amino}phenol within tissues is influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins . These factors determine the compound’s bioavailability and effectiveness in different tissues.
Subcellular Localization
The subcellular localization of 2-{[trans-2-Hydroxycyclobutyl]amino}phenol affects its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it can accumulate in the mitochondria, where it exerts its antioxidant effects by scavenging reactive oxygen species and protecting mitochondrial function . Additionally, 2-{[trans-2-Hydroxycyclobutyl]amino}phenol can localize to the nucleus, where it influences gene expression by interacting with transcription factors and chromatin .
特性
IUPAC Name |
2-[[(1R,2R)-2-hydroxycyclobutyl]amino]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c12-9-4-2-1-3-7(9)11-8-5-6-10(8)13/h1-4,8,10-13H,5-6H2/t8-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHYLOLTZUBYJKJ-PSASIEDQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NC2=CC=CC=C2O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1NC2=CC=CC=C2O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-({[(4-Aminophenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1485398.png)

![trans-2-{[(2-Methoxyphenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1485403.png)

![trans-2-({Octahydrocyclopenta[c]pyrrol-2-yl}amino)cyclobutan-1-ol](/img/structure/B1485405.png)
![trans-2-{[(3-Methoxyphenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1485407.png)
![trans-2-[(3-Phenylpropyl)amino]cyclobutan-1-ol](/img/structure/B1485408.png)
![1-{[(2H-1,3-benzodioxol-5-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485411.png)
![1-[trans-2-Hydroxycyclobutyl]piperidine-4-carbonitrile](/img/structure/B1485412.png)

![2-{1-[2-(benzyloxy)ethyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1485416.png)

![[5-(Toluene-4-sulfonyloxy)-pentyloxy]-acetic acid tert-butyl ester](/img/structure/B1485420.png)
![1,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepin-3-ol hydrochloride](/img/structure/B1485421.png)
